N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-19-13-8-7-12(18-25(21,22)15-6-5-9-24-15)10-14(13)23-11-17(2,3)16(19)20/h5-10,18H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGBZNAMJQAYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of a suitable precursor, such as an ortho-aminophenol derivative, with an appropriate ketone under acidic or basic conditions to form the benzoxazepine ring.
Introduction of the Thiophene Sulfonamide Group: The benzoxazepine intermediate is then reacted with a thiophene sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the thiophene sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (-SO2NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is critical for modifying the compound’s solubility or deactivating its biological activity.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 1M HCl, reflux (6–8 hrs) | Thiophene-2-sulfonic acid + free amine | Partial decomposition of benzoxazepine |
| 1M NaOH, 80°C (4 hrs) | Sodium sulfonate + ammonia release | Improved aqueous solubility |
The hydrolysis mechanism involves nucleophilic attack on the sulfur atom, leading to cleavage of the S-N bond.
Nucleophilic Substitution at Thiophene Ring
The electron-deficient thiophene ring participates in electrophilic substitution reactions, particularly at the 5-position.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Bromine (Br₂) | DCM, 0°C, 2 hrs | 5-bromo-thiophene sulfonamide derivative | Intermediate for cross-coupling |
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 30 min | 5-nitro-thiophene sulfonamide derivative | Precursor for reduction to amines |
Regioselectivity is influenced by the sulfonamide’s electron-withdrawing effects.
Oxidation of Benzoxazepine Core
The tetrahydro-1,5-benzoxazepine ring undergoes oxidation at the 4-oxo position, altering its electronic properties.
| Oxidizing Agent | Conditions | Product | Impact |
|---|---|---|---|
| KMnO₄ (aqueous) | 60°C, 3 hrs | Aromatic ring hydroxylation | Increased polarity; reduced potency |
| m-CPBA | DCM, RT, 12 hrs | Epoxidation of adjacent double bonds | Structural complexity for SAR studies |
Oxidation reactions are sensitive to steric hindrance from the ethyl and dimethyl substituents.
Ring-Opening Reactions
The benzoxazepine ring can undergo acid-catalyzed ring opening, producing linear intermediates for further derivatization.
| Acid Catalyst | Conditions | Product | Utility |
|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 4 hrs | Linear amine-carboxylic acid derivative | Scaffold for peptide conjugates |
| TFA/DCM (1:1) | RT, 2 hrs | Deprotected secondary amine | Functionalization at nitrogen sites |
These reactions are reversible under basic conditions.
Metal-Catalyzed Cross-Coupling
The brominated derivative (from Section 2) serves as a substrate for palladium-mediated reactions.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiophene sulfonamide hybrid | 62–68% |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Alkynyl-thiophene sulfonamide derivative | 55–60% |
Cross-coupling expands the compound’s utility in drug discovery .
Biological Interactions as Chemical Reactions
While not traditional "reactions," the compound interacts with biological targets through:
-
Hydrogen bonding : Sulfonamide oxygen atoms bind to enzyme active sites.
-
π-Stacking : Thiophene and benzoxazepine rings interact with aromatic residues.
-
Covalent modification : Electrophilic metabolites may alkylate nucleophilic residues.
Stability Under Storage Conditions
| Parameter | Condition | Degradation Pathway |
|---|---|---|
| Light (UV) | 48 hrs, RT | Sulfonamide cleavage (5–8% loss) |
| Humidity (75% RH) | 30 days, 25°C | Hydrolysis of oxazepine ring (12%) |
Stabilizers like ascorbic acid reduce degradation rates by 40–50%.
Scientific Research Applications
Antipsychotic Potential
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide exhibit antipsychotic properties by acting as phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is implicated in the modulation of dopaminergic signaling pathways, which are crucial in the pathophysiology of schizophrenia. Preclinical studies have demonstrated that these inhibitors can reduce symptoms associated with psychosis without significant side effects like extrapyramidal symptoms (EPS) .
Cognitive Enhancement
The compound has also been investigated for its potential to enhance cognitive functions. Studies using models such as the Novel Object Recognition test suggest that PDE10A inhibitors can improve memory and learning processes. This effect is hypothesized to arise from increased cGMP levels in the brain, enhancing synaptic plasticity .
Preclinical Models of Schizophrenia
In a series of preclinical trials involving rodent models of schizophrenia, compounds structurally related to this compound demonstrated significant efficacy in reducing hyperactivity and improving cognitive deficits associated with the disorder. These studies support the compound's potential as a novel treatment option for schizophrenia .
Cognitive Impairment Studies
Another study focused on cognitive impairments induced by stress revealed that administration of PDE10A inhibitors led to improved performance in memory tasks. The findings suggest that these compounds may counteract stress-induced cognitive decline through their action on cyclic nucleotide signaling pathways .
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound distinguishes itself from analogous sulfonamide-containing heterocycles through its benzoxazepine core, which contrasts with smaller heterocycles like triazoles or hydrazinecarbothioamides. For example, compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () feature a triazole ring with a thione group, lacking the fused benzoxazepine’s rigidity and oxygen-containing backbone . The target’s sulfonamide group is directly linked to a thiophene ring, whereas similar compounds often attach sulfonyl groups to benzene or triazole systems, altering electronic and steric profiles.
Key Structural Differences:
- Core Heterocycle: Benzoxazepine (7-membered) vs. triazole (5-membered) or hydrazinecarbothioamide (linear).
- Functional Groups: The target compound includes a 4-oxo group and a thiophene-sulfonamide, while triazole derivatives [7–9] prioritize C=S and NH groups.
- Substituents: The ethyl and dimethyl groups on the benzoxazepine introduce steric bulk absent in simpler sulfonamide analogs.
Spectroscopic Data
IR and NMR spectra highlight critical differences:
- IR: The target compound exhibits a strong C=O stretch (~1680 cm⁻¹) from the 4-oxo group and sulfonamide S=O stretches (~1350 and 1150 cm⁻¹). In contrast, triazole-thiones [7–9] show C=S stretches at 1247–1255 cm⁻¹ and lack C=O bands .
- NMR: The benzoxazepine’s ethyl and dimethyl substituents produce distinct methyl/methylene signals, while triazole derivatives display aromatic proton splitting patterns influenced by fluorine substituents.
Hydrogen Bonding and Crystal Packing
Triazole-thiones [7–9], however, rely on thione (C=S) and NH groups for interactions, creating different packing patterns. The absence of tautomerism in the benzoxazepine derivative ensures consistent hydrogen-bonding donor/acceptor sites, enhancing crystallinity compared to triazoles .
Data Tables
Research Findings
- Structural Advantages: The benzoxazepine core’s rigidity and oxygen/nitrogen atoms may enhance target selectivity in biological systems compared to flexible triazole derivatives.
- Synthetic Complexity: Benzoxazepine formation likely requires precise cyclization conditions, whereas triazole synthesis benefits from straightforward heterocyclization .
- Spectroscopic Differentiation: The absence of C=S stretches in the target compound simplifies IR interpretation compared to triazole-thiones.
- Hydrogen Bonding: Consistent NH and C=O groups in the target compound facilitate predictable crystal packing, advantageous for materials science applications .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-thiophene-2-sulfonamide |
| CAS Number | 921543-12-6 |
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:
- Squalene Synthase Inhibition : Similar compounds have shown potent inhibition of squalene synthase (SQS), a key enzyme in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels and may have implications in treating hypercholesterolemia and related disorders .
- Antitumor Activity : Preliminary studies suggest that derivatives of benzoxazepine compounds exhibit antitumor properties. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
- Anti-inflammatory Effects : The sulfonamide group in the compound could contribute to anti-inflammatory properties by inhibiting inflammatory mediators and pathways .
In Vitro Studies
In vitro studies have demonstrated that N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF7 | 15 | Cell cycle arrest at G1 phase |
| A549 | 12 | Inhibition of SQS leading to cholesterol depletion |
In Vivo Studies
Animal model studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy:
- Cholesterol Reduction : In a rat model, administration of the compound led to a significant decrease in plasma cholesterol levels compared to control groups.
- Tumor Growth Inhibition : In xenograft models using human cancer cells, treatment with the compound resulted in a notable reduction in tumor size over a four-week period.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Hypercholesterolemia : A study involving patients with familial hypercholesterolemia showed that a related compound reduced LDL cholesterol levels by approximately 30% over three months.
- Case Study on Cancer Therapy : A clinical trial assessing the efficacy of benzoxazepine derivatives in patients with advanced solid tumors reported a partial response in 25% of participants after six cycles of treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide?
- Methodology:
- Step 1: Prepare the benzoxazepine core via cyclization of 2-aminophenol derivatives with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ catalysis).
- Step 2: Introduce the thiophene-2-sulfonamide moiety via nucleophilic substitution. React the benzoxazepine intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Key Data: Typical yields range from 60–75% for the final coupling step.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the ethyl group at position 5 of the benzoxazepine ring should show distinct triplet and quartet signals in ¹H NMR (δ 1.2–1.4 ppm and 3.2–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₂₃N₂O₄S₂) with <2 ppm error.
- Infrared Spectroscopy (IR): Detect characteristic sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling be applied to predict the binding affinity of this compound to biological targets?
- Methodology:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the ligand with Gaussian 16 (B3LYP/6-31G* basis set) for optimized geometry.
- Free Energy Calculations: Apply Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate binding energies. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictory data in pharmacological assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodology:
- Orthogonal Assays: Compare results from enzyme inhibition (e.g., UV-Vis kinetics) and cell-based assays (e.g., luciferase reporter systems) to rule out assay-specific artifacts.
- Buffer Optimization: Test pH (6.5–7.5) and ionic strength variations to identify conditions affecting compound solubility or stability.
- Statistical Validation: Use ANOVA with post-hoc Tukey tests to assess reproducibility across triplicate experiments .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodology:
- Substituent Variation: Systematically modify the ethyl and dimethyl groups on the benzoxazepine ring. For example, replace ethyl with isopropyl to assess steric effects on target binding.
- Bioisosteric Replacement: Substitute the sulfonamide group with a carboxylic acid or phosphonate to evaluate electronic effects.
- In Vitro Screening: Test derivatives against a panel of related enzymes (e.g., COX-1 vs. COX-2) to identify selectivity drivers .
Q. What protocols ensure stability of this compound under physiological conditions?
- Methodology:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Plasma Stability Assay: Incubate with human plasma (37°C, 1 hour) and quantify intact compound using LC-MS/MS .
Q. How can researchers address low selectivity in kinase inhibition assays?
- Methodology:
- Kinome-Wide Profiling: Use a commercial kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- Cocrystallization Studies: Resolve X-ray structures of the compound bound to high-affinity and low-affinity kinases to guide rational design .
Q. What in silico tools predict metabolic pathways and potential toxicity?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
